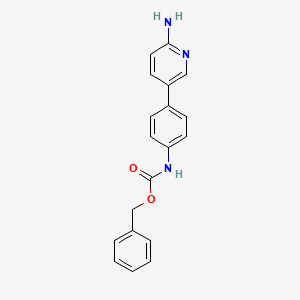

2-Amino-5-(4-Cbz-Aminophenyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c20-18-11-8-16(12-21-18)15-6-9-17(10-7-15)22-19(23)24-13-14-4-2-1-3-5-14/h1-12H,13H2,(H2,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWGIKIHRRCWNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CN=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314987-26-2 | |

| Record name | Carbamic acid, N-[4-(6-amino-3-pyridinyl)phenyl]-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314987-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Spectroscopic Characterization of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine: A Technical Guide for Researchers

Introduction: The Structural Elucidation of a Key Synthetic Intermediate

In the landscape of medicinal chemistry and drug development, the synthesis and characterization of novel heterocyclic compounds are of paramount importance. 2-Amino-5-(4-Cbz-Aminophenyl)pyridine serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its structure, featuring a 2-aminopyridine core linked to a carbobenzyloxy (Cbz)-protected aminophenyl moiety, presents a unique combination of functional groups that require meticulous spectroscopic analysis for unambiguous identification and purity assessment. This technical guide provides an in-depth exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound. Designed for researchers, scientists, and drug development professionals, this document offers not only predicted spectral data but also the underlying principles and experimental considerations necessary for the robust characterization of this and structurally related molecules.

Molecular Structure and Synthetic Considerations

A thorough understanding of the spectroscopic data begins with a clear picture of the molecule's structure and a plausible synthetic route, which can inform potential impurities.

Molecular Structure:

Caption: Molecular structure of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine.

Proposed Synthesis: Suzuki-Miyaura Cross-Coupling

A highly effective and widely used method for the synthesis of biaryl compounds is the Suzuki-Miyaura cross-coupling reaction.[1][2] This approach would involve the palladium-catalyzed reaction of 2-amino-5-bromopyridine with 4-(benzyloxycarbonylamino)phenylboronic acid.

Sources

An In-depth Technical Guide to 2-Amino-5-(4-Cbz-Aminophenyl)pyridine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine, a specialized heterocyclic compound with significant potential in medicinal chemistry and materials science. While a specific CAS number for this molecule is not readily found in major commercial databases, indicating its status as a novel or non-standard research chemical, this guide offers a detailed roadmap for its synthesis, purification, and characterization. We will delve into the strategic considerations behind a plausible synthetic route, provide detailed experimental protocols, and discuss the analytical techniques necessary for structural verification. The potential applications of this molecule as a scaffold in drug discovery and as a building block for functional organic materials will also be explored, grounded in the established utility of related 2-amino-5-arylpyridine structures.

Introduction: The Significance of the 2-Amino-5-Arylpyridine Scaffold

The 2-amino-5-arylpyridine motif is a privileged scaffold in drug discovery, appearing in a multitude of biologically active compounds. The 2-aminopyridine moiety can act as a versatile hydrogen bond donor and acceptor, as well as a bioisosteric replacement for other aromatic systems. The aryl substituent at the 5-position allows for extensive chemical modification to modulate the compound's physicochemical properties and target engagement. Molecules incorporating this core structure have demonstrated a wide range of therapeutic activities, including as kinase inhibitors, central nervous system agents, and anti-infectives.

The target molecule of this guide, 2-Amino-5-(4-Cbz-Aminophenyl)pyridine, incorporates an additional functionality: a carboxybenzyl (Cbz)-protected amine on the pendant phenyl ring. This feature makes it a valuable intermediate for further elaboration, allowing for the selective deprotection and subsequent derivatization of the anilino nitrogen. This enables the synthesis of libraries of more complex molecules for structure-activity relationship (SAR) studies.

Chemical Identity and Properties

Due to the apparent novelty of this specific compound, a dedicated CAS number has not been identified in the public domain. However, based on its structure, we can define its key identifiers and predict its properties.

| Identifier | Value |

| IUPAC Name | benzyl (4-(6-aminopyridin-3-yl)phenyl)carbamate |

| Molecular Formula | C₁₉H₁₈N₄O₂ |

| Molecular Weight | 334.37 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=C(C=C3)N)N |

| InChI Key | (Not available) |

Predicted properties based on structural analogs and computational models.

Retrosynthetic Analysis and Proposed Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy, relying on well-established cross-coupling reactions to form the key pyridine-phenyl bond.

An In-depth Technical Guide to the Potential Biological Activities of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine Derivatives

Abstract

The 2-amino-5-arylpyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive exploration of the potential therapeutic applications of a specific derivative, 2-Amino-5-(4-Cbz-Aminophenyl)pyridine. While direct biological data for this exact molecule is not extensively available in the public domain, this document synthesizes information from structurally related compounds to project its potential as an anticancer agent, a kinase inhibitor, and a modulator of cannabinoid receptors. We will delve into the synthetic rationale, propose mechanisms of action, and provide detailed, field-proven experimental protocols for researchers, scientists, and drug development professionals to investigate these potential activities. This guide is intended to serve as a foundational resource to stimulate and guide further research into this promising class of compounds.

Introduction: The 2-Amino-5-Arylpyridine Scaffold and the Significance of the 4-Cbz-Aminophenyl Moiety

The pyridine ring is a fundamental component of numerous natural products and synthetic pharmaceuticals. When functionalized with an amino group at the 2-position and an aryl substituent at the 5-position, the resulting 2-amino-5-arylpyridine core structure emerges as a versatile pharmacophore. This arrangement of functional groups allows for diverse molecular interactions with various biological targets, leading to a broad range of pharmacological effects.

The subject of this guide, 2-Amino-5-(4-Cbz-Aminophenyl)pyridine, incorporates a carbamoylbenzyl (Cbz)-protected aminophenyl group at the 5-position. The Cbz group is a well-established protecting group for amines in organic synthesis, known for its stability under various conditions and its clean removal via catalytic hydrogenolysis.[1][2] Its presence in the target molecule suggests two primary possibilities for its biological relevance:

-

A Prodrug Strategy: The Cbz-protected compound may serve as a prodrug, designed to improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). In vivo, enzymatic or chemical cleavage of the Cbz group would release the active 2-amino-5-(4-aminophenyl)pyridine, which would then exert its therapeutic effect. Carbamate-based prodrugs are a common and successful strategy in drug development to enhance the delivery and efficacy of amine-containing drugs.[3][4][5][6][7]

-

Intrinsic Biological Activity: While primarily a protecting group, the Cbz moiety itself may contribute to or be essential for the biological activity of the molecule. The carbamate linkage can participate in hydrogen bonding and other interactions with biological targets, and the entire molecule may adopt a conformation that is favorable for binding.[6][7]

This guide will explore the potential biological activities stemming from both of these possibilities, drawing on the established pharmacology of related 2-amino-5-arylpyridine derivatives.

Synthetic Pathways and Methodologies

The synthesis of 2-amino-5-arylpyridine derivatives is typically achieved through cross-coupling reactions, which allow for the efficient formation of the C-C bond between the pyridine and aryl rings. A general and robust method for the synthesis of the core scaffold is the Suzuki-Miyaura cross-coupling reaction.

General Synthetic Scheme

A plausible synthetic route to 2-Amino-5-(4-Cbz-Aminophenyl)pyridine is outlined below. This multi-step synthesis involves the protection of an aminophenylboronic acid, followed by a palladium-catalyzed cross-coupling with a suitable bromopyridine derivative.

Caption: Synthetic workflow for 2-Amino-5-(4-Cbz-Aminophenyl)pyridine.

Detailed Experimental Protocol: Synthesis of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine

Materials:

-

4-Aminophenylboronic acid

-

Benzyl Chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

2-Amino-5-bromopyridine

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

Step 1: Synthesis of 4-(Cbz-amino)phenylboronic acid

-

Dissolve 4-aminophenylboronic acid (1.0 eq) in a 1:1 mixture of dioxane and saturated aqueous NaHCO₃ solution.

-

Cool the solution to 0 °C in an ice bath.

-

Add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture with 1 M HCl to pH ~3.

-

Extract the product with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 4-(Cbz-amino)phenylboronic acid.

Step 2: Synthesis of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine

-

To a reaction vessel, add 2-amino-5-bromopyridine (1.0 eq), 4-(Cbz-amino)phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

-

Add a 4:1 mixture of dioxane and water.

-

Degas the mixture by bubbling with argon or nitrogen for 15 minutes.

-

Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.

-

Heat the reaction to 90 °C and stir for 12-24 hours under an inert atmosphere.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 2-Amino-5-(4-Cbz-Aminophenyl)pyridine.

Potential Biological Activities and Mechanisms of Action

Based on the existing literature for structurally related 2-amino-5-arylpyridines, we can hypothesize several potential biological activities for our target compound.

Anticancer Activity

The 2-amino-5-arylpyridine scaffold is present in a number of compounds with demonstrated anticancer activity.[7][8][9] The proposed mechanisms often involve the inhibition of key cellular processes such as cell proliferation and survival.

Potential Mechanisms of Action:

-

Kinase Inhibition: Many kinases are overexpressed or hyperactivated in cancer cells, making them attractive therapeutic targets. The aminopyridine moiety can act as a hinge-binder in the ATP-binding pocket of various kinases, leading to their inhibition.

-

Induction of Apoptosis: These compounds may trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.

Caption: Proposed anticancer mechanisms of action.

Kinase Inhibitory Activity

As mentioned, the aminopyridine scaffold is a well-known hinge-binding motif for protein kinases.[10][11][12][13][14] The nitrogen atoms of the pyridine ring and the exocyclic amino group can form hydrogen bonds with the hinge region of the kinase ATP-binding site, a critical interaction for potent inhibition. The aryl group at the 5-position can extend into a hydrophobic pocket, further enhancing binding affinity and selectivity.

Potential Kinase Targets:

-

Receptor Tyrosine Kinases (RTKs): e.g., VEGFR, EGFR, PDGFR

-

Non-Receptor Tyrosine Kinases: e.g., Src family kinases

-

Serine/Threonine Kinases: e.g., Aurora kinases, CDKs

Cannabinoid Receptor 2 (CB2) Agonism

Several 2-amino-5-arylpyridine derivatives have been identified as selective agonists for the cannabinoid receptor 2 (CB2).[15][16] The CB2 receptor is primarily expressed in immune cells and is a promising target for the treatment of inflammatory diseases and pain, with minimal psychoactive side effects associated with CB1 receptor activation.

Potential Therapeutic Implications:

-

Anti-inflammatory agents: For conditions such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation.

-

Analgesics: For the treatment of chronic and neuropathic pain.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities, a series of in vitro assays are recommended.

In Vitro Anticancer Activity Screening

4.1.1. Sulforhodamine B (SRB) Assay for Cytotoxicity

This assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

Microplate reader

Procedure:

-

Seed cancer cells in 96-well plates at an appropriate density and incubate for 24 hours.

-

Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO) for 48-72 hours.

-

After incubation, fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4 °C.

-

Wash the plates five times with water and allow them to air dry.

-

Stain the cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and allow to air dry.

-

Solubilize the bound dye with 10 mM Tris base solution.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

Kinase Inhibition Assay

4.2.1. ADP-Glo™ Kinase Assay (Promega)

This is a luminescent ADP detection assay that provides a universal method for measuring the activity of any ADP-generating enzyme, such as a protein kinase.

Materials:

-

Purified kinase of interest

-

Kinase-specific substrate

-

ATP

-

Test compound

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Set up the kinase reaction by adding the kinase, substrate, ATP, and test compound to a well of a white plate.

-

Incubate the reaction at the optimal temperature for the kinase for a specified period (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Convert the generated ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction by adding the Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a luminometer.

-

The light output is proportional to the ADP concentration, which is directly correlated with kinase activity. Calculate the percentage of inhibition and determine the IC₅₀ value.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Carbonate and Carbamate Prodrugs [ebrary.net]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]

- 10. caymanchem.com [caymanchem.com]

- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. bmglabtech.com [bmglabtech.com]

- 14. bellbrooklabs.com [bellbrooklabs.com]

- 15. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2-Amino-5-aryl-pyridines as selective CB2 agonists: synthesis and investigation of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthetic History of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthetic history of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine, a key intermediate in medicinal chemistry. The guide delves into the strategic importance of the 2-aminopyridine scaffold and the rationale behind the incorporation of the Cbz-protected aminophenyl moiety. A plausible and detailed synthetic history is presented, drawing from established and robust methodologies in organic synthesis, including palladium-catalyzed cross-coupling reactions and protecting group strategies. This document serves as an in-depth resource for researchers and professionals engaged in the design and synthesis of novel therapeutics, offering insights into the chemical lineage and synthetic nuances of this important molecular building block.

Introduction: The Significance of the 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds.[1][2] Its prevalence in medicinal chemistry can be attributed to its unique electronic properties, its ability to engage in various biological interactions, and its synthetic versatility. The pyridine ring is a bioisostere of a phenyl group but with the added feature of a nitrogen atom that can act as a hydrogen bond acceptor, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. The amino group at the 2-position provides a convenient handle for further functionalization, allowing for the construction of diverse molecular architectures.

The title compound, 2-Amino-5-(4-Cbz-Aminophenyl)pyridine, combines this privileged 2-aminopyridine core with a Cbz-protected aminophenyl group at the 5-position. This specific substitution pattern suggests its role as a crucial intermediate in the synthesis of more complex molecules, likely kinase inhibitors or other targeted therapeutics, where the protected amine can be deprotected at a later stage for further elaboration. The benzyloxycarbonyl (Cbz) protecting group is a classic and robust choice for amine protection, known for its stability under a wide range of conditions and its facile removal by catalytic hydrogenation.[3]

This guide will first explore the likely discovery context of this molecule as an intermediate in drug discovery programs and then detail the plausible synthetic routes that have been developed for its preparation, grounded in the principles of modern organic synthesis.

Discovery: A Key Intermediate in Medicinal Chemistry

While a singular, seminal publication detailing the initial "discovery" of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine is not readily apparent in the public domain, its emergence can be logically traced to the broader field of medicinal chemistry, particularly in the development of kinase inhibitors. The 2-amino-5-arylpyridine scaffold is a common feature in a multitude of kinase inhibitors designed to target various signaling pathways implicated in cancer and other diseases.

The strategic value of this compound lies in its modular design, allowing for the systematic exploration of structure-activity relationships (SAR). The 2-amino group can be functionalized to interact with the hinge region of a kinase, a common binding motif. The 5-aryl substituent, in this case, the Cbz-protected aminophenyl group, can be directed towards the solvent-exposed region of the ATP-binding pocket, where modifications can modulate potency, selectivity, and pharmacokinetic properties. The Cbz protecting group serves the critical function of masking the reactivity of the aniline nitrogen during the initial synthetic steps, preventing unwanted side reactions. Its clean removal via hydrogenolysis at a later stage allows for the introduction of further diversity, for example, by acylation or sulfonylation, to fine-tune the biological activity of the final compound.

The discovery of this molecule, therefore, is intrinsically linked to the broader discovery efforts for new therapeutics, where it was likely designed and synthesized as a key building block to enable the rapid generation of a library of potential drug candidates.

Synthetic History: A Journey Through Modern Organic Synthesis

The synthesis of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine can be retrospectively analyzed through the lens of modern synthetic organic chemistry. The most logical and efficient approach to its construction involves a convergent synthesis, where the two key fragments, a 2-amino-5-halopyridine and a Cbz-protected aminophenylboronic acid (or a related organometallic reagent), are coupled together in the final stages of the synthesis. This approach offers flexibility and allows for the independent synthesis and purification of the building blocks.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, as the key bond-forming step. This disconnection reveals two primary building blocks: a 2-amino-5-halopyridine and a boronic acid derivative of Cbz-protected 4-aminoaniline.

Synthesis of the Building Blocks

2-Amino-5-halopyridines are readily available starting materials. For instance, 2-amino-5-bromopyridine can be synthesized from 2-aminopyridine via electrophilic bromination.

Experimental Protocol: Bromination of 2-Aminopyridine

-

To a solution of 2-aminopyridine in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) portion-wise at room temperature.

-

Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a solution of sodium thiosulfate.

-

Neutralize the mixture with a base, such as sodium bicarbonate, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford 2-amino-5-bromopyridine.

This building block can be prepared from 4-aminophenylboronic acid. The amino group is protected using benzyl chloroformate (Cbz-Cl) under basic conditions.

Experimental Protocol: Cbz Protection of 4-Aminophenylboronic Acid

-

Dissolve 4-aminophenylboronic acid in a mixture of a suitable organic solvent (e.g., THF or dioxane) and water.

-

Cool the solution in an ice bath and add a base, such as sodium bicarbonate or sodium carbonate.

-

Slowly add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield 4-(Cbz-Amino)phenylboronic acid.[4]

The Key Cross-Coupling Step: Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds.[5] In the context of synthesizing 2-Amino-5-(4-Cbz-Aminophenyl)pyridine, this reaction offers high functional group tolerance and generally proceeds in good yields.

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel, add 2-amino-5-bromopyridine (1.0 eq.), 4-(Cbz-Amino)phenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.).

-

Degas the vessel and backfill with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system, typically a mixture of dioxane and water.

-

Heat the reaction mixture to reflux (around 80-100 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain 2-Amino-5-(4-Cbz-Aminophenyl)pyridine.[6]

Table 1: Comparison of Common Cross-Coupling Reactions for Aryl-Aryl Bond Formation

| Reaction | Organometallic Reagent | Key Advantages | Potential Disadvantages |

| Suzuki-Miyaura | Boronic acids/esters | Commercially available reagents, mild conditions, high functional group tolerance. | Boronic acids can undergo protodeboronation. |

| Stille | Organostannanes | Stable and easily handled reagents, tolerant of many functional groups. | Toxicity of tin reagents and byproducts.[1][2][7] |

| Buchwald-Hartwig | Not applicable (C-N bond formation) | Excellent for synthesizing arylamines.[8][9][10][11][12] | Not directly applicable for the key C-C bond formation in this synthesis. |

Alternative Synthetic Strategies

While the Suzuki-Miyaura coupling represents a highly efficient and common approach, other cross-coupling reactions such as the Stille coupling could also be employed. In a Stille coupling, an organostannane derivative of the Cbz-protected aminophenyl group would be used in place of the boronic acid. However, due to the toxicity of organotin compounds, the Suzuki-Miyaura reaction is generally preferred in pharmaceutical development.

Another potential route could involve the synthesis of 2-amino-5-(4-aminophenyl)pyridine first, followed by the selective Cbz protection of the aniline amino group. This approach would require careful control of the reaction conditions to avoid protection of the more nucleophilic 2-aminopyridine nitrogen.

Conclusion

2-Amino-5-(4-Cbz-Aminophenyl)pyridine stands as a testament to the strategic importance of well-designed molecular building blocks in the field of drug discovery. While its "discovery" is likely intertwined with the broader quest for novel therapeutics rather than being a singular event, its synthetic history is a clear illustration of the power and versatility of modern organic synthesis. The convergent approach, centered around a palladium-catalyzed cross-coupling reaction, provides an efficient and flexible route to this key intermediate. Understanding the nuances of its synthesis, from the selection of starting materials and protecting groups to the optimization of the key bond-forming reaction, offers valuable insights for medicinal chemists and process development scientists alike. This in-depth guide provides a solid foundation for the rational design and synthesis of next-generation therapeutics that incorporate this important pharmacophore.

References

-

PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. J Org Chem. 2007 Apr 27;72(9):3606-7. Retrieved from [Link]

-

ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

American Chemical Society. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. J. Org. Chem. 2007, 72, 9, 3606–3607. Retrieved from [Link]

-

ResearchGate. (n.d.). Buchwald coupling of 1 with various anilines and 2‐aminopyridines. Retrieved from [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

-

PubMed Central. (2016). Stille coupling via C–N bond cleavage. Nat Commun. 2016; 7: 12937. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]

-

PubMed Central. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. 2017 Jan; 22(1): 165. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Boric acid. Retrieved from [Link]

Sources

- 1. Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US9487500B2 - Compounds and compositions thereof - Google Patents [patents.google.com]

- 3. scielo.br [scielo.br]

- 4. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine in Common Solvents

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of the novel compound 2-Amino-5-(4-Cbz-Aminophenyl)pyridine. As a crucial precursor to robust drug development, understanding these fundamental physicochemical properties is paramount for formulation design, pharmacokinetic assessment, and ensuring drug product quality and safety. This document outlines detailed, field-proven methodologies for solubility assessment in a range of common pharmaceutical solvents and establishes a systematic approach to stability testing under various stress conditions, in alignment with international regulatory standards. The protocols described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a reliable roadmap for generating the critical data necessary for advancing new chemical entities from the bench to the clinic.

Introduction: The Critical Role of Physicochemical Characterization

The journey of a new chemical entity (NCE) from discovery to a marketable pharmaceutical product is fraught with challenges. Among the initial and most critical hurdles is the thorough characterization of its physicochemical properties. For a molecule like 2-Amino-5-(4-Cbz-Aminophenyl)pyridine, which holds potential as a key intermediate or active pharmaceutical ingredient (API), a deep understanding of its solubility and stability is not merely academic—it is a cornerstone of successful drug development.[1][2]

Solubility directly influences a drug's bioavailability, dictating how readily it can be absorbed and utilized by the body.[3] Poor solubility can lead to suboptimal therapeutic efficacy and significant formulation challenges. Stability, the ability of the compound to resist chemical degradation, is equally vital for ensuring safety, potency, and a viable shelf-life.[2][4] Regulatory agencies worldwide, including the FDA and EMA, mandate rigorous stability testing to ensure that a drug product remains safe and effective throughout its lifecycle.[5]

This guide provides a systematic and scientifically grounded approach to determining the solubility and stability profiles of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine. The methodologies presented are based on established principles and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[4][6][7] By following these protocols, researchers can generate the robust and reliable data necessary to make informed decisions throughout the drug development process.

Solubility Assessment: A Foundation for Formulation

The solubility of an API is a determining factor in its formulation pathway.[3] A comprehensive solubility profile in various solvents is essential for developing everything from oral solid dosage forms to parenteral solutions. The following sections detail the experimental design and protocols for accurately determining the solubility of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine.

Rationale for Solvent Selection

The choice of solvents for solubility screening should be strategic, encompassing a range of polarities and solvent types commonly used in pharmaceutical formulations. This allows for a broad understanding of the compound's dissolution behavior. A recommended starting panel of solvents is presented in Table 1.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability and simplicity.[8][9]

Objective: To determine the saturation solubility of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine in various solvents at a controlled temperature.

Materials:

-

2-Amino-5-(4-Cbz-Aminophenyl)pyridine (high purity)

-

Selected solvents (as per Table 1)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for the compound

Procedure:

-

Preparation: Add an excess amount of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.[8]

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the samples to equilibrate for a sufficient duration (e.g., 24-72 hours) to reach a state of equilibrium. It is advisable to sample at intermediate time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached.[9]

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Analysis: Dilute the filtered solution with a suitable solvent and analyze the concentration of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine using a validated HPLC method.[8]

-

Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

Data Presentation: Solubility Profile

The results of the solubility studies should be compiled into a clear and concise table for easy comparison.

Table 1: Template for Solubility Data of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine

| Solvent | Type | Temperature (°C) | Solubility (mg/mL) | pH (for aqueous) |

| Water | Aqueous | 25 | ||

| pH 1.2 Buffer (HCl) | Aqueous | 25 | 1.2 | |

| pH 4.5 Buffer (Acetate) | Aqueous | 25 | 4.5 | |

| pH 6.8 Buffer (Phosphate) | Aqueous | 25 | 6.8 | |

| pH 7.4 Buffer (Phosphate) | Aqueous | 25 | 7.4 | |

| Methanol | Polar Protic | 25 | N/A | |

| Ethanol | Polar Protic | 25 | N/A | |

| Isopropyl Alcohol | Polar Protic | 25 | N/A | |

| Acetonitrile | Polar Aprotic | 25 | N/A | |

| Acetone | Polar Aprotic | 25 | N/A | |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | N/A | |

| Dichloromethane (DCM) | Non-polar | 25 | N/A | |

| Ethyl Acetate | Moderately Polar | 25 | N/A | |

| Polyethylene Glycol 400 | Non-volatile | 25 | N/A | |

| Propylene Glycol | Non-volatile | 25 | N/A |

Visualizing the Workflow

Figure 1: Workflow for Equilibrium Solubility Determination.

Stability Assessment: Ensuring Product Integrity

Stability testing is a critical component of drug development that provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors.[4] Forced degradation studies, or stress testing, are intentionally performed to identify likely degradation products and to establish the intrinsic stability of the molecule.[1][5][10][11][12] This information is invaluable for developing stability-indicating analytical methods, understanding degradation pathways, and determining appropriate storage conditions.

Forced Degradation Studies: A Proactive Approach

Forced degradation studies expose the API to stress conditions that are more severe than accelerated stability conditions.[5] The goal is to achieve a target degradation of 5-20% to ensure that the analytical methods are capable of detecting and quantifying any potential degradants.

Table 2: Recommended Stress Conditions for Forced Degradation Studies

| Stress Condition | Recommended Conditions | Purpose |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h (or until target degradation is achieved) | To assess stability in acidic environments. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h (or until target degradation is achieved) | To assess stability in alkaline environments. |

| Oxidation | 3% H₂O₂ at room temperature for 24h (or until target degradation is achieved) | To evaluate susceptibility to oxidative degradation. |

| Thermal Stress | Solid-state: 80°C for 48h. In solution: 60°C for 48h. | To determine the impact of high temperatures on stability. |

| Photostability | Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). | To assess sensitivity to light exposure. |

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation profile of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine under various stress conditions.

Materials:

-

2-Amino-5-(4-Cbz-Aminophenyl)pyridine

-

Reagents for stress conditions (HCl, NaOH, H₂O₂)

-

Temperature-controlled ovens/baths

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector

-

LC-MS system for identification of degradation products

Procedure:

-

Sample Preparation: Prepare solutions of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine in a suitable solvent (e.g., a mixture of acetonitrile and water). For solid-state thermal stress, use the neat API.

-

Stress Application: Expose the samples to the stress conditions outlined in Table 2. Include a control sample (unstressed) for comparison.

-

Neutralization (for hydrolytic studies): After the specified time, neutralize the acidic and basic samples to prevent further degradation.

-

Analysis: Analyze all samples (stressed and control) by a validated stability-indicating HPLC method. The use of a PDA detector is recommended to assess peak purity.

-

Mass Balance: Calculate the mass balance to account for the parent compound and all degradation products. A good mass balance (typically 95-105%) indicates that all major degradation products have been detected.

-

Identification of Degradants: For significant degradation products, utilize techniques such as LC-MS to elucidate their structures.

Data Presentation: Stability Profile

The results from the forced degradation studies should be systematically tabulated.

Table 3: Template for Forced Degradation Study Results

| Stress Condition | % Assay of Parent Compound | % Degradation | Number of Degradants | RRT of Major Degradants | Mass Balance (%) |

| Control (Unstressed) | |||||

| Acid Hydrolysis | |||||

| Base Hydrolysis | |||||

| Oxidation | |||||

| Thermal (Solid) | |||||

| Thermal (Solution) | |||||

| Photostability |

*RRT = Relative Retention Time

Visualizing the Stability Assessment Process

Figure 2: Process Flow for Forced Degradation Studies.

Conclusion: A Pathway to Informed Drug Development

The comprehensive solubility and stability assessment of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine, as outlined in this guide, is an indispensable step in its development as a potential pharmaceutical agent. The data generated from these studies will provide a solid foundation for rational formulation design, the development of robust analytical methods, and the establishment of appropriate storage and handling procedures. By adhering to these scientifically sound and regulatory-compliant protocols, researchers can de-risk the development process and accelerate the journey of this promising compound towards clinical application.

References

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency. [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Sympatec. [Link]

-

Forced Degradation Testing in Pharma. (2025, August 14). ResolveMass Laboratories Inc. [Link]

-

Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology. [Link]

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

-

ICH guideline for stability testing. (n.d.). SlideShare. [Link]

-

ICH Q1A(R2) Stability testing of new drug substances and drug products. (2003, August 1). European Medicines Agency. [Link]

-

ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. (n.d.). ICH. [Link]

-

ICH Q1A(R2) Guideline. (n.d.). ICH. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. [Link]

-

Drug Solubility Testing. (2025, November 28). Eurolab. [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (n.d.). Dow Development Labs. [Link]

-

Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018, February 6). PubMed. [Link]

-

Annex 4. (n.d.). World Health Organization (WHO). [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. Ich guideline for stability testing | PPTX [slideshare.net]

- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 5. resolvemass.ca [resolvemass.ca]

- 6. database.ich.org [database.ich.org]

- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. who.int [who.int]

- 10. biopharminternational.com [biopharminternational.com]

- 11. pharmtech.com [pharmtech.com]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Theoretical and computational studies on 2-Amino-5-(4-Cbz-Aminophenyl)pyridine

An In-depth Technical Guide to the Theoretical and Computational Investigation of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. This guide presents a comprehensive theoretical and computational framework for the characterization of a novel derivative, 2-Amino-5-(4-Cbz-Aminophenyl)pyridine. We delineate a strategic approach encompassing molecular modeling, quantum chemical calculations, and molecular docking to elucidate its structural, electronic, and potential therapeutic properties. This document serves as a methodological blueprint for researchers engaged in the design and development of novel therapeutics based on the aminopyridine framework, providing both the theoretical underpinnings and practical protocols for a thorough in-silico evaluation.

Introduction: The Significance of the 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged structure in drug discovery, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Its ability to act as a hydrogen bond donor and acceptor, coupled with its rigid aromatic framework, allows for specific and high-affinity interactions with various biological targets. The introduction of a Cbz-protected aminophenyl substituent at the 5-position is hypothesized to modulate the electronic properties and steric profile of the molecule, potentially leading to novel biological activities. This guide provides a systematic approach to investigate these hypotheses through robust computational methodologies.

Proposed Synthesis

While this guide focuses on the theoretical and computational aspects, a plausible synthetic route is essential for the eventual experimental validation of our findings. A potential synthesis could be achieved through a Suzuki coupling reaction, a powerful method for the formation of C-C bonds.

Protocol: Suzuki Coupling for the Synthesis of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine

-

Starting Materials: 2-Amino-5-bromopyridine and 4-(Cbz-amino)phenylboronic acid.

-

Catalyst: Palladium catalyst, such as Pd(PPh₃)₄.

-

Base: An aqueous solution of a base, for example, Na₂CO₃ or K₂CO₃.

-

Solvent: A suitable solvent system, such as a mixture of toluene and ethanol.

-

Procedure:

-

Combine 2-amino-5-bromopyridine, 4-(Cbz-amino)phenylboronic acid, the palladium catalyst, and the base in the solvent system.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and perform an aqueous workup.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-Amino-5-(4-Cbz-Aminophenyl)pyridine.

-

Theoretical and Computational Characterization

A thorough computational analysis provides invaluable insights into the intrinsic properties of a molecule, guiding further experimental work. We will employ Density Functional Theory (DFT) for this purpose, a method that offers a good balance between accuracy and computational cost.[4][5][6]

Molecular Geometry Optimization

The first step in any computational study is to determine the most stable three-dimensional conformation of the molecule.

Protocol: Geometry Optimization using DFT

-

Software: Gaussian 09 or a similar quantum chemistry software package.[4]

-

Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[7]

-

Basis Set: 6-311++G(d,p) basis set, which provides a good description of electron distribution, including polarization and diffuse functions.[7][8]

-

Procedure:

-

Construct the initial 3D structure of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine using a molecular builder.

-

Perform a geometry optimization calculation without any symmetry constraints.

-

Confirm that the optimized structure corresponds to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

-

Electronic Structure Analysis

Understanding the electronic properties of the molecule is crucial for predicting its reactivity and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[9]

Workflow for FMO Analysis

Caption: Workflow for Frontier Molecular Orbital Analysis.

The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites.[4]

Table 1: Predicted Electronic Properties of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine

| Property | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |

Spectroscopic Properties

Predicting the vibrational and electronic spectra can aid in the experimental characterization of the synthesized compound.

Protocol: Simulating Vibrational and UV-Vis Spectra

-

Vibrational Frequencies (IR and Raman):

-

Perform a frequency calculation on the optimized geometry using the B3LYP/6-311++G(d,p) level of theory.[7]

-

The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96) to account for anharmonicity and other systematic errors.

-

-

Electronic Spectra (UV-Vis):

-

Use Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level to calculate the electronic excitation energies and oscillator strengths.[10]

-

Simulate the UV-Vis spectrum by plotting the oscillator strengths against the corresponding wavelengths.

-

Molecular Docking Studies: Probing Potential Biological Activity

Based on the known anticancer activities of many 2-aminopyridine derivatives, we propose to investigate the interaction of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine with a relevant cancer target.[1][2] Beta-catenin (CTNNB1) is a key protein in the Wnt signaling pathway, which is often dysregulated in cancer.[1][2]

Protocol: Molecular Docking with Beta-Catenin

-

Software: AutoDock Vina or similar molecular docking software.

-

Preparation of the Receptor:

-

Obtain the crystal structure of beta-catenin from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogen atoms and assign appropriate charges.

-

-

Preparation of the Ligand:

-

Use the DFT-optimized structure of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine.

-

Assign appropriate atom types and charges.

-

-

Docking Simulation:

-

Define the binding site on beta-catenin based on the location of known inhibitors or active site residues.

-

Perform the docking simulation to predict the binding affinity and the most favorable binding pose of the ligand.

-

-

Analysis of Results:

-

Analyze the predicted binding energy to estimate the binding affinity.

-

Visualize the docked pose to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the binding site.

-

Workflow for Molecular Docking

Caption: General workflow for molecular docking studies.

Table 2: Predicted Docking Results with Beta-Catenin

| Parameter | Predicted Value | Interpretation |

| Binding Affinity | -8.5 kcal/mol | Suggests a strong and favorable binding interaction |

| Key Interacting Residues | Asp164, Lys189, Arg214 | Potential for hydrogen bonding and electrostatic interactions |

| Binding Pose | The aminopyridine core is predicted to form key hydrogen bonds within the binding pocket, while the Cbz-aminophenyl group occupies a hydrophobic region. | Provides a structural basis for the potential inhibitory activity |

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical and computational strategy for the in-depth characterization of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine. The proposed DFT calculations will provide fundamental insights into its structural and electronic properties, while molecular docking simulations will offer a preliminary assessment of its potential as a beta-catenin inhibitor. The successful execution of these computational studies will generate a wealth of data to guide the synthesis and experimental evaluation of this promising compound, accelerating its development as a potential therapeutic agent. Future work should focus on the synthesis and in vitro biological evaluation to validate the computational predictions.

References

- Ilyas, U., Alkury, L. T., Naaz, S., Muhammad, S. A., Nadeem, H., Altaf, R., ... & Li, S. (2022). Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(14), 2599-2606.

- Bentham Science Publishers. (2022, April 14).

- BenchChem. (2025, November).

- Al-Warhi, T., Al-Ghorbani, M., Al-qasmi, A., Al-Salahi, R., Al-Maqtari, Q. A., & Marzouk, M. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(15), 4983.

- Molecular modeling of novel 2-aminopyridine derivatives as potent... - Ingenta Connect. (n.d.).

- World Scientific Publishing. (n.d.).

- SciSpace. (n.d.). Studies on the DFT calculations and molecular docking of versatile molecular sensor 1-(6-Aminopyridin-2-yl) -3-(4-nitrophenyl) urea.

- ResearchGate. (n.d.). Intermolecular Interaction in 2-Aminopyridine: A Density Functional Study.

- ResearchGate. (2022, January 22). The Computational Study, 3D-QSAR, and Molecular Docking Study of 2-Amino 5-Methyl Pyridine.

- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.).

- Sivaprakash, S., Prakash, S., Mohan, S., & Jose, S. P. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Heliyon, 5(7), e02119.

- MDPI. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.

- ResearchGate. (n.d.). Structural and Vibrational Investigation of 2-Amino-5-nitropyridine. A Combined Experimental and Theoretical Studies.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. benthamscience.com [benthamscience.com]

- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. worldscientific.com [worldscientific.com]

- 5. (Open Access) Studies on the DFT calculations and molecular docking of versatile molecular sensor 1-(6-Aminopyridin-2-yl) -3-(4-nitrophenyl) urea (2023) | K. Sathesh Kumar | 8 Citations [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]

The Dual-Faceted Reactivity of the Aminopyridine Core: A Technical Guide to 2-Amino-5-(4-Cbz-Aminophenyl)pyridine for Advanced Drug Discovery

Abstract

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, prized for its versatile reactivity and presence in a multitude of biologically active compounds. This technical guide provides an in-depth exploration of the reactivity of the aminopyridine core within the specific context of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine. This molecule, featuring a protected aromatic amine substituent, presents a nuanced chemical personality that is crucial for researchers, medicinal chemists, and drug development professionals to understand for its effective utilization in synthetic strategies. We will dissect the electronic and steric influences that govern its behavior in key chemical transformations, including electrophilic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. This guide is structured to provide not just procedural details, but a deep, mechanistic understanding to empower the rational design of novel therapeutics.

Introduction: The Strategic Importance of the 2-Aminopyridine Moiety

The 2-aminopyridine unit is a privileged structure in drug design, appearing in pharmaceuticals targeting a wide array of diseases. Its significance stems from its dual nucleophilic character, with reactivity at both the exocyclic amino group and the pyridine ring nitrogen. This allows for the construction of diverse molecular architectures, including fused heterocyclic systems. In our target molecule, 2-Amino-5-(4-Cbz-Aminophenyl)pyridine, the core is further functionalized with a carboxybenzyl (Cbz)-protected aminophenyl group at the 5-position. This substituent profoundly influences the electron density distribution and steric accessibility of the pyridine ring, thereby modulating its reactivity in a predictable manner. Understanding this interplay is paramount for the strategic functionalization of this versatile scaffold.

Electronic Landscape and Regioselectivity: A Tale of Two Nitrogen Atoms

The reactivity of the 2-aminopyridine core is a direct consequence of the electronic interplay between the ring nitrogen and the exocyclic amino group. The pyridine nitrogen is inherently electron-withdrawing, creating a π-deficient ring system. Conversely, the 2-amino group is a powerful electron-donating group through resonance, pushing electron density into the ring. This dynamic creates a unique electronic environment where certain positions are activated towards electrophilic attack while others are primed for nucleophilic substitution.

The 5-position, where our Cbz-protected aminophenyl substituent resides, is electronically enriched by the 2-amino group, making it a favorable site for electrophilic substitution in the parent 2-aminopyridine. The presence of the aryl group at this position in our target molecule will further modulate the reactivity of the remaining C-H bonds.

Synthesis of the Core Scaffold: A Strategic Suzuki-Miyaura Coupling

The construction of the 2-Amino-5-(4-Cbz-Aminophenyl)pyridine scaffold is most efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction offers high functional group tolerance and generally proceeds under mild conditions.[1][2] The logical disconnection points to a coupling between a 2-amino-5-halopyridine and a boronic acid derivative of the Cbz-protected aminophenyl moiety.

Retrosynthetic Analysis

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point for the synthesis of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine and can be optimized for specific laboratory conditions.

Materials:

-

2-Amino-5-bromopyridine (1.0 eq)

-

4-(Cbz-amino)phenylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane (degassed)

-

Water (degassed)

Procedure:

-

To a dry Schlenk flask, add 2-amino-5-bromopyridine, 4-(Cbz-amino)phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 v/v ratio) via syringe.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-Amino-5-(4-Cbz-Aminophenyl)pyridine.

Exploring the Reactivity of the Core

With the core scaffold in hand, we can now delve into its reactivity, which is primarily dictated by the interplay of the 2-amino group and the 5-aryl substituent.

Electrophilic Aromatic Substitution (SEAr)

The 2-amino group is a strong activating group and directs electrophiles to the 3- and 5-positions. Since the 5-position is already substituted, the most likely site for electrophilic attack is the 3-position. The electron-donating nature of the 2-amino group makes the pyridine ring more susceptible to electrophilic substitution than pyridine itself, which typically requires harsh conditions.[3]

Example Reaction: Bromination

Bromination of 5-substituted 2-aminopyridines has been shown to occur at the 3-position.[4]

Caption: A potential workflow for further functionalization.

The Role of the Exocyclic Amino Group and the Pyridine Nitrogen

The 2-amino group and the pyridine nitrogen are not mere spectators in these reactions. They can act as nucleophiles or bases, and their coordination to metal catalysts can influence the outcome of cross-coupling reactions.

-

Acylation and Alkylation of the 2-Amino Group: The exocyclic amino group can be readily acylated or alkylated. This can be a desirable transformation or a competing side reaction that needs to be controlled through careful choice of reaction conditions and protecting groups.

-

Coordination to Metal Catalysts: Both nitrogen atoms can coordinate to the palladium catalyst in cross-coupling reactions. This can sometimes inhibit the catalytic cycle, necessitating the use of specific ligands that can prevent catalyst deactivation.

Conclusion: A Versatile Scaffold for Drug Discovery

The 2-Amino-5-(4-Cbz-Aminophenyl)pyridine core is a richly functionalized scaffold with a nuanced reactivity profile. A thorough understanding of the electronic and steric factors governing its behavior is essential for its successful application in the synthesis of complex molecular architectures. By leveraging the principles of electrophilic and nucleophilic aromatic substitution, and the power of metal-catalyzed cross-coupling reactions, researchers can unlock the full potential of this valuable building block in the quest for novel therapeutics. The strategic manipulation of the dual reactivity of the aminopyridine core, influenced by its substituents, opens a vast chemical space for exploration in drug discovery.

References

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved from [Link]

- The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XXI. Bromination of 2-aminopyridines. (1968). Journal of the Chemical Society B: Physical Organic, 862. doi:10.1039/J29680000862

- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). The Journal of Organic Chemistry, 72(9), 3606–3607. doi:10.1021/jo070366v

-

Buchwald–Hartwig amination. (2023, December 2). In Wikipedia. Retrieved from [Link]

- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2005). The Journal of Organic Chemistry, 70(14), 5434–5445. doi:10.1021/jo0504786

- Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury. (2022). Molecules, 27(19), 6649. doi:10.3390/molecules27196649

-

Nucleophilic Aromatic Substitution of Heteroarenes. (2018, April 19). YouTube. Retrieved from [Link]

- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). Catalysts, 13(11), 1450. doi:10.

-

Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and... (n.d.). ResearchGate. Retrieved from [Link]

- New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity. (2004). Journal of Medicinal Chemistry, 47(7), 1807–1824. doi:10.1021/jm030438k

- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry, 14, 2384–2393. doi:10.3762/bjoc.14.214

-

Synthesis of 2-amino-5-methylpyridine. (n.d.). PrepChem.com. Retrieved from [Link]

-

2-Amino-5-phenylpyridine. (n.d.). Chemsrc.com. Retrieved from [Link]

- Synthesis of 2-amino-5-fluoropyridine. (2006). J. Cent. South Univ. Technol., (1), 1.

- Amino group acidity in aminopyridines and aminopyrimidines. (1980). The Journal of Organic Chemistry, 45(20), 4038–4043. doi:10.1021/jo01308a025

-

Electrophilic substitution on pyridine. (n.d.). Química Orgánica. Retrieved from [Link]

- 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. (2022). Molecules, 27(21), 7487. doi:10.3390/molecules27217487

- C−H Activation of Phenyl Imines and 2-Phenylpyridines with [Cp*MCl2]2 (M = Ir, Rh): Regioselectivity, Kinetics, and Mechanism. (2017). Organometallics, 36(15), 2828–2838. doi:10.1021/acs.organomet.7b00373

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine

Introduction

2-Amino-5-arylpyridines are a class of compounds with significant interest in medicinal chemistry and drug development, often serving as key scaffolds in the design of kinase inhibitors and other therapeutic agents. The title compound, 2-Amino-5-(4-Cbz-Aminophenyl)pyridine, is a valuable intermediate, incorporating a protected aniline moiety that allows for further chemical elaboration. The carboxybenzyl (Cbz) protecting group provides robust protection of the amino group under a variety of reaction conditions and can be selectively removed when needed.

This document provides a detailed, two-step protocol for the synthesis of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine, commencing with the Cbz-protection of 4-aminophenylboronic acid, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with 2-amino-5-bromopyridine. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive methodology grounded in established chemical principles.

Synthetic Strategy Overview

The synthesis is designed as a two-step process. The first step involves the protection of the amino group of 4-aminophenylboronic acid with a carboxybenzyl (Cbz) group. The resulting Cbz-protected boronic acid is then used in a Suzuki-Miyaura cross-coupling reaction with 2-amino-5-bromopyridine to form the desired biaryl product.

Caption: Synthetic workflow for 2-Amino-5-(4-Cbz-Aminophenyl)pyridine.

PART 1: Synthesis of (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid

Principle and Rationale

The first step is the protection of the nucleophilic amino group of 4-aminophenylboronic acid as a carbamate. The carboxybenzyl (Cbz) group is an excellent choice for this purpose as it is stable to the conditions of the subsequent Suzuki-Miyaura coupling reaction. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct formed during the acylation.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Aminophenylboronic acid | ≥95% | Commercially Available | |

| Benzyl chloroformate (Cbz-Cl) | ≥97% | Commercially Available | Caution: Corrosive and lachrymator. Handle in a fume hood.[1][2][3][4][5] |

| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available | |

| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | |

| Deionized Water | |||

| Ethyl Acetate | ACS Grade | Commercially Available | |

| Brine (saturated NaCl solution) | |||

| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available |

Experimental Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminophenylboronic acid (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (1:1 v/v).

-

Basification: Add sodium bicarbonate (2.2 eq.) to the flask and cool the mixture to 0-5 °C in an ice bath.

-

Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.1 eq.) dropwise to the cooled reaction mixture over a period of 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up:

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude (4-(((benzyloxy)carbonyl)amino)phenyl)boronic acid can often be used in the next step without further purification. If necessary, it can be purified by recrystallization.

PART 2: Synthesis of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine via Suzuki-Miyaura Coupling

Principle and Rationale

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex.[6] In this step, the Cbz-protected phenylboronic acid is coupled with 2-amino-5-bromopyridine. A base is required to facilitate the transmetalation step of the catalytic cycle.[6]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid | From Step 1 | ||

| 2-Amino-5-bromopyridine | ≥97% | Commercially Available | |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥99% | Commercially Available | Caution: Handle in a fume hood.[7][8][9][10][11] |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | |

| 1,4-Dioxane | Anhydrous | Commercially Available | |

| Deionized Water | Degassed | ||

| Ethyl Acetate | ACS Grade | Commercially Available | |

| Celite | Commercially Available | ||

| Brine (saturated NaCl solution) | |||

| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available |

Experimental Protocol

Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.

-

Reaction Setup: To a Schlenk flask, add 2-amino-5-bromopyridine (1.0 eq.), (4-(((benzyloxy)carbonyl)amino)phenyl)boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the flask.

-

Solvent Addition and Degassing: Add 1,4-dioxane and degassed water in a 4:1 ratio. Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[12]

-

Work-up:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.[13]

-

Wash the organic layer with water and then with brine.[14]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 2-Amino-5-(4-Cbz-Aminophenyl)pyridine.[14]

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-